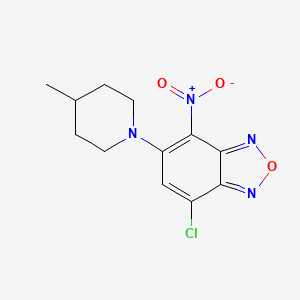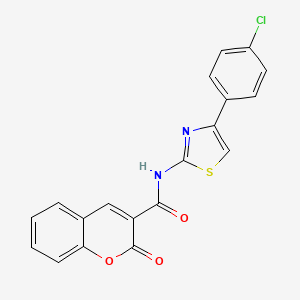![molecular formula C18H12N2O4 B2422771 N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide CAS No. 478259-88-0](/img/structure/B2422771.png)
N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate, which on further treatment with hydrazine hydrate gives naphtha[2,1-b]furan-2-carbohydrazide . The resulting compound is then treated with substituted aldehydes of 2-chloro-3-formylquinolines to give the Schiff base, which on treatment with chloro acetyl chloride gives the title compounds .Molecular Structure Analysis
The molecular structure of “N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide” can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide” include the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate, followed by treatment with hydrazine hydrate . The resulting compound is then treated with substituted aldehydes of 2-chloro-3-formylquinolines to give the Schiff base, which on treatment with chloro acetyl chloride gives the title compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide” can be found in various chemical databases .Scientific Research Applications
Biomedical Applications
Naphthalimide derivatives, including compounds similar to N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide, demonstrate extensive medicinal potential. These compounds interact with various biological entities through noncovalent bonds due to their π-deficient large conjugated planar structure. As a result, they show promise in medicinal applications, particularly as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Furthermore, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, offering potential in real-time detection of ions and biomolecules and understanding biological processes (Huo-Hui Gong, et al., 2016).
Naphthoquinones and furano-naphthoquinones, related to the chemical structure , have also shown abilities to reduce cancer stemness and metastatic potential, marking them as potential anti-cancer agents. Studies have explored their origins, synthetic routes, derivatives, and anti-invasive mechanisms, with some furano-naphthoquinones entering clinical trials due to their potential to act directly on cancer stem cells and overcome chemotherapy resistance (N. Tsang, et al., 2017).
Chemical and Material Applications
The furan derivatives from plant biomass, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, hold significant promise as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These derivatives could pave the way for the production of various materials, including polymers, functional materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals, marking a significant stride in sustainable development (V. M. Chernyshev, et al., 2017).
Moreover, the Diels-Alder reaction, involving furanic dienes like furfural derivatives, is pivotal in the chemistry of renewable resources. It provides an atom-economic pathway for the synthesis of fine chemicals and the production of materials. Furfural and 5-(hydroxymethyl)furfural are recognized as biobased platform chemicals crucial for transitioning from oil-based refining to biorefining. The Diels-Alder cycloaddition of these furanic dienes with various dienophiles represents an environmentally friendly process, characterized by a 100% atom economy, showcasing the potential of these compounds in producing valuable low-molecular-weight products (K. Galkin, et al., 2021).
Mechanism of Action
Target of Action
Related compounds have been found to act as potent antagonists of the melanin-concentrating hormone receptor 1 (mch-r1) .
Mode of Action
It’s known that similar furan-2-carbohydrazide derivatives exhibit intramolecular charge transfer , which could potentially influence their interaction with targets.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and molecular weight can be found in chemical databases .
properties
IUPAC Name |
N'-(furan-2-carbonyl)benzo[e][1]benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(15-6-3-9-23-15)19-20-18(22)16-10-13-12-5-2-1-4-11(12)7-8-14(13)24-16/h1-10H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRKZAJBMAYMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methanone](/img/structure/B2422688.png)
![4-[Ethyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B2422689.png)

![(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2422694.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2422695.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-5-bromo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2422696.png)


![3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2422700.png)
![N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2422706.png)


